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molecular formula C8H11BrN2O B1445182 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole CAS No. 1258452-60-6

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole

Cat. No. B1445182
M. Wt: 231.09 g/mol
InChI Key: VORVZBFZCQOHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893099B2

Procedure details

To a suspension of NaH (98 mg, 55% in mineral oil, 2.25 mmol) in DMF (1.2 ml) was added a solution of 4-bromopyrazole (300 mg, 2.04 mmol) in DMF (2 ml). The reaction mixture was stirred at room temperature for 15 minutes before a solution of 3-bromomethyl-3-methyloxetane (404 mg, 2.45 mmol) in DMF (2 ml) was added slowly. The mixture was stirred at room temperature for 1.5 h, then diluted with saturated NaHCO3 solution and extracted with 3 times with EtOAc. The combined organic layers were washed 2 times with water and with brine, dried (Na2SO4) and evaporated. The remaining colorless oil was purified by silica gel chromatography (heptane/EtOAc 80:20-50:50) to obtain the title compound (444 mg, 94%) as colorless oil. MS (EI): 231.2 (M+H)+.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.Br[CH2:10][C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1>CN(C=O)C.C([O-])(O)=O.[Na+]>[Br:3][C:4]1[CH:5]=[N:6][N:7]([CH2:10][C:11]2([CH3:15])[CH2:14][O:13][CH2:12]2)[CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
404 mg
Type
reactant
Smiles
BrCC1(COC1)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed 2 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining colorless oil was purified by silica gel chromatography (heptane/EtOAc 80:20-50:50)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 444 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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